Cas no 1375474-27-3 (1-(2-Chloro-6-Fluorophenyl)ethanamine Hydrochloride)

1-(2-Chloro-6-Fluorophenyl)ethanamine Hydrochloride is a halogenated aromatic amine derivative with a molecular formula of C₈H₁₀Cl₂FN. This compound is commonly utilized as a key intermediate in pharmaceutical synthesis, particularly in the development of active pharmaceutical ingredients (APIs) and fine chemicals. Its structural features, including the chloro and fluoro substituents on the phenyl ring, enhance reactivity and selectivity in various organic transformations. The hydrochloride salt form improves stability and handling, making it suitable for controlled reactions. This compound is valued for its consistent purity, well-defined chemical properties, and applicability in medicinal chemistry research, particularly in the synthesis of bioactive molecules. Proper storage under anhydrous conditions is recommended to maintain integrity.
1-(2-Chloro-6-Fluorophenyl)ethanamine Hydrochloride structure
1375474-27-3 structure
商品名:1-(2-Chloro-6-Fluorophenyl)ethanamine Hydrochloride
CAS番号:1375474-27-3
MF:C8H10Cl2FN
メガワット:210.076103687286
MDL:MFCD21602735
CID:3040568
PubChem ID:73994823

1-(2-Chloro-6-Fluorophenyl)ethanamine Hydrochloride 化学的及び物理的性質

名前と識別子

    • 1-(2-Chloro-6-fluorophenyl)ethanamine hydrochloride
    • 1-(2-chloro-6-fluorophenyl)ethan-1-amine hydrochloride
    • AK134087
    • AK134065
    • NE30471
    • AK607949
    • 1-(2-Chloro-6-fluorophenyl)ethanamine HCl
    • 1-(2-chloro-6-fluorophenyl)ethanamine;hydrochloride
    • Z1333761730
    • (1S)-1-(2-chloro-6-fluorophenyl)ethanamine;hydrochloride
    • (1R)-1-(2-chloro-6-fluorophenyl)ethanamine;hydrochloride
    • AKOS030632930
    • SCHEMBL20238705
    • DS-19768
    • SY105793
    • SB44627
    • Y10644
    • MFCD12757994
    • SB78961
    • MFCD21602735
    • 1-(2-Chloro-6-fluorophenyl)ethanaminehydrochloride
    • CS-0173245
    • EN300-98801
    • SB79228
    • 1375474-27-3
    • (R)-1-(2-Chloro-6-fluorophenyl)ethan-1-amine hydrochloride
    • 1-(2-Chloro-6-Fluorophenyl)ethanamine Hydrochloride
    • MDL: MFCD21602735
    • インチ: 1S/C8H9ClFN.ClH/c1-5(11)8-6(9)3-2-4-7(8)10;/h2-5H,11H2,1H3;1H
    • InChIKey: PUBRSCIMJQYMNY-UHFFFAOYSA-N
    • ほほえんだ: ClC1C=CC=C(C=1C(C)N)F.Cl

計算された属性

  • せいみつぶんしりょう: 209.017
  • どういたいしつりょう: 209.017
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 12
  • 回転可能化学結合数: 1
  • 複雑さ: 131
  • 共有結合ユニット数: 2
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 26

1-(2-Chloro-6-Fluorophenyl)ethanamine Hydrochloride セキュリティ情報

1-(2-Chloro-6-Fluorophenyl)ethanamine Hydrochloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-98801-1g
1-(2-chloro-6-fluorophenyl)ethan-1-amine hydrochloride
1375474-27-3 95%
1g
$462.0 2023-09-01
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-AI934-50mg
1-(2-Chloro-6-Fluorophenyl)ethanamine Hydrochloride
1375474-27-3 97%
50mg
528.0CNY 2021-07-12
Enamine
EN300-98801-0.05g
1-(2-chloro-6-fluorophenyl)ethan-1-amine hydrochloride
1375474-27-3 95.0%
0.05g
$108.0 2025-02-21
Enamine
EN300-98801-0.1g
1-(2-chloro-6-fluorophenyl)ethan-1-amine hydrochloride
1375474-27-3 95.0%
0.1g
$161.0 2025-02-21
Enamine
EN300-98801-1.0g
1-(2-chloro-6-fluorophenyl)ethan-1-amine hydrochloride
1375474-27-3 95.0%
1.0g
$462.0 2025-02-21
Enamine
EN300-98801-10.0g
1-(2-chloro-6-fluorophenyl)ethan-1-amine hydrochloride
1375474-27-3 95.0%
10.0g
$2537.0 2025-02-21
TRC
C383943-10mg
1-(2-Chloro-6-Fluorophenyl)ethanamine Hydrochloride
1375474-27-3
10mg
$ 50.00 2022-06-06
Alichem
A019123977-5g
1-(2-Chloro-6-fluorophenyl)ethanamine hydrochloride
1375474-27-3 97%
5g
857.85 USD 2021-06-16
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X31945-100mg
1-(2-Chloro-6-fluorophenyl)ethanamine hydrochloride
1375474-27-3 97%
100mg
¥293.0 2024-07-18
Enamine
EN300-98801-2.5g
1-(2-chloro-6-fluorophenyl)ethan-1-amine hydrochloride
1375474-27-3 95.0%
2.5g
$807.0 2025-02-21

1-(2-Chloro-6-Fluorophenyl)ethanamine Hydrochloride 関連文献

1-(2-Chloro-6-Fluorophenyl)ethanamine Hydrochlorideに関する追加情報

Introduction to 1-(2-Chloro-6-Fluorophenyl)ethanamine Hydrochloride (CAS No. 1375474-27-3)

1-(2-Chloro-6-Fluorophenyl)ethanamine Hydrochloride, identified by the Chemical Abstracts Service Number (CAS No.) 1375474-27-3, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This compound belongs to the class of amine derivatives, characterized by its structural motif of a benzene ring substituted with chloro and fluoro groups, linked to an ethylamine moiety, which is further salted with hydrochloride. The unique combination of these functional groups imparts distinct chemical properties and biological activities, making it a subject of considerable interest in drug discovery and development.

The molecular structure of 1-(2-Chloro-6-Fluorophenyl)ethanamine Hydrochloride consists of a phenyl ring at the core, which is halogenated at the 2-position with a chlorine atom and at the 6-position with a fluorine atom. This substitution pattern enhances the compound's lipophilicity and metabolic stability, crucial factors in pharmaceutical design. The ethylamine group provides a basic nitrogen, which can engage in hydrogen bonding and coordinate with various biological targets. The hydrochloride salt form enhances solubility and stability, facilitating its use in formulation development.

Recent advancements in medicinal chemistry have highlighted the potential of halogenated aromatic amines as pharmacophores in the design of novel therapeutic agents. The presence of both chloro and fluoro substituents in 1-(2-Chloro-6-Fluorophenyl)ethanamine Hydrochloride allows for fine-tuning of electronic and steric properties, enabling selective interaction with biological macromolecules. Such structural features are often exploited to improve binding affinity, reduce off-target effects, and enhance overall drug efficacy.

In the context of contemporary research, 1-(2-Chloro-6-Fluorophenyl)ethanamine Hydrochloride has been investigated for its potential role in various therapeutic areas. Studies have suggested that this compound may exhibit inhibitory activity against certain enzymes and receptors implicated in inflammatory responses, neurodegenerative disorders, and cancer progression. The fluorine atom, in particular, has been shown to increase metabolic stability and binding affinity, a phenomenon known as "fluorine effect." This makes halogenated compounds like 1-(2-Chloro-6-Fluorophenyl)ethanamine Hydrochloride valuable candidates for further optimization into lead compounds.

The synthesis of 1-(2-Chloro-6-Fluorophenyl)ethanamine Hydrochloride involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Common synthetic routes include nucleophilic aromatic substitution for introducing the chloro and fluoro groups onto the phenyl ring, followed by nucleophilic addition or substitution to install the ethylamine moiety. The final step typically involves conversion to the hydrochloride salt to improve handling properties. Advanced techniques such as palladium-catalyzed cross-coupling reactions may also be employed to achieve regioselective functionalization.

From a computational chemistry perspective, molecular modeling studies have been instrumental in understanding the interactions between 1-(2-Chloro-6-Fluorophenyl)ethanamine Hydrochloride and its potential biological targets. Techniques such as docking simulations and quantum mechanical calculations provide insights into binding modes, energetics, and conformational preferences. These computational approaches complement experimental efforts by predicting pharmacological activity and guiding structural modifications to enhance drug-like properties.

The pharmacokinetic profile of 1-(2-Chloro-6-Fluorophenyl)ethanamine Hydrochloride is another critical aspect that has been scrutinized in recent studies. Factors such as absorption, distribution, metabolism, excretion (ADME), and toxicity (Tox) are carefully evaluated to assess its suitability for clinical development. Preclinical studies have provided preliminary data on its bioavailability, half-life, and potential side effects. These findings are essential for determining optimal dosing regimens and identifying any safety concerns before human trials commence.

In conclusion,1-(2-Chloro-6-Fluorophenyl)ethanamine Hydrochloride (CAS No. 1375474-27-3) represents a promising compound in pharmaceutical research due to its unique structural features and demonstrated biological activities. Ongoing studies continue to explore its therapeutic potential across multiple disease areas while refining synthetic methodologies for scalable production. As our understanding of molecular interactions advances,1-(2-Chloro-6-Fluorophenyl)ethanamine Hydrochloride is poised to contribute significantly to the development of next-generation therapeutics.

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